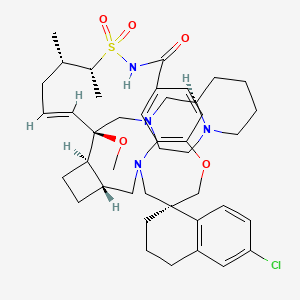

Murizatoclax

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.

Properties

CAS No. |

2245848-05-7 |

|---|---|

Molecular Formula |

C42H57ClN4O5S |

Molecular Weight |

765.4 g/mol |

IUPAC Name |

(3'R,4S,6'R,7'R,8'E,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |

InChI |

InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6+/t29-,30+,33-,35+,37+,41-,42-/m0/s1 |

InChI Key |

BJTFTQIBRVBSBH-VCQPVEJUSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC |

Canonical SMILES |

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

Murizatoclax: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for these malignant cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia-1 (Mcl-1). Murizatoclax (also known as Maritoclax) has emerged as a promising therapeutic agent that directly counteracts this survival strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its preclinical evaluation.

Introduction: The Role of Mcl-1 in AML and the Rationale for its Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bak, Bax, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these factions dictates cell fate. In many cancers, including AML, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins.

Mcl-1, in particular, is a critical survival factor for AML cells and is associated with chemotherapy resistance and poor prognosis.[1] Its overexpression sequesters pro-apoptotic proteins, preventing them from initiating the mitochondrial outer membrane permeabilization that is a point of no return in apoptosis. The dependence of AML cells on Mcl-1 makes it a prime therapeutic target. This compound is a novel, small-molecule inhibitor designed to selectively target Mcl-1, thereby restoring the natural apoptotic process in cancer cells.[2][3]

Core Mechanism of Action of this compound

This compound employs a distinct and potent mechanism to neutralize Mcl-1. Unlike some inhibitors that merely block the protein's function, this compound actively promotes its degradation.

Selective Binding and Induction of Proteasomal Degradation

This compound selectively binds to the BH3-binding groove of the Mcl-1 protein.[3] This binding competitively displaces pro-apoptotic proteins, such as Bim, that are sequestered by Mcl-1. Crucially, this interaction also tags Mcl-1 for degradation by the proteasome, the cell's machinery for protein disposal.[2][4][5][6][7] This dual action of releasing pro-apoptotic signals while simultaneously eliminating the anti-apoptotic protector makes this compound a highly effective agent. This degradation occurs without transcriptional downregulation of Mcl-1.[2][4]

Downstream Signaling Cascade: Triggering Apoptosis

The degradation of Mcl-1 initiates a cascade of pro-apoptotic events. The released Bim is now free to activate the effector proteins Bak and Bax. Activated Bak and Bax oligomerize on the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis. Activated caspase-3 proceeds to cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

References

- 1. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. Proteasomal degradation of Mcl-1 by maritoclax induces apoptosis and enhances the efficacy of ABT-737 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

AMG 397: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target binding affinity and selectivity of AMG 397, a potent, selective, and orally bioavailable inhibitor of Myeloid Cell Leukemia-1 (MCL-1). The information presented herein is compiled from preclinical data and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

AMG 397 is a small molecule inhibitor that targets MCL-1, an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of MCL-1 is a common feature in various cancers, where it promotes tumor cell survival and contributes to drug resistance.[1][2] AMG 397 was developed as a second-generation MCL-1 inhibitor, derived from its predecessor AMG 176, with improved potency and pharmacokinetic properties.[2][3] It exhibits picomolar affinity for MCL-1, effectively disrupting the protein-protein interaction between MCL-1 and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells dependent on MCL-1 for survival.[2][4][5] While demonstrating significant preclinical promise, its clinical development has been challenged by safety signals, underscoring the complexities of targeting the BCL-2 family of proteins.[5][6][7]

Target Binding Affinity and Selectivity

The efficacy of a targeted therapeutic is fundamentally determined by its affinity for the intended target and its selectivity over other related proteins. AMG 397 was engineered for high-affinity binding to MCL-1 and selectivity against other BCL-2 family members.

Quantitative Binding Affinity

AMG 397 demonstrates exceptionally high binding affinity for its primary target, MCL-1. This potent interaction is critical for its ability to disrupt the MCL-1 survival signaling at low concentrations.

| Compound | Target | Binding Affinity (Ki) | Cellular Activity (IC50, OPM2 cells) | Reference(s) |

| AMG 397 | MCL-1 | 15 pM | 50 nM | [2][4][5] |

| AM-3106 (Advanced Lead) | MCL-1 | 100 pM | 19 nM | [2][4] |

| AMG 176 (Predecessor) | MCL-1 | 60 pM | Not specified in these results | [8] |

| A-1210477 (Reference Compound) | MCL-1 | 454 pM | Not specified in these results | [8][9] |

Selectivity Profile

High selectivity is crucial for minimizing off-target effects and associated toxicities. While specific quantitative selectivity data for AMG 397 against other BCL-2 family members is not detailed in the provided search results, the data for its closely related predecessor, AMG 176, indicates a highly selective profile. It is inferred that AMG 397 maintains or exceeds this level of selectivity.

| Compound | Selectivity Target | Fold Selectivity (over MCL-1) | Reference(s) |

| AMG 176 | BCL-2 | > 11,000-fold | [2] |

| BCL-xL | > 8,000-fold | [2] |

Mechanism of Action

AMG 397 functions by competitively binding to the BH3-binding groove on the MCL-1 protein.[2] This groove is the natural binding site for pro-apoptotic "BH3-only" proteins like BIM. By occupying this site, AMG 397 prevents MCL-1 from sequestering and neutralizing these pro-apoptotic partners. The release of proteins like BIM and the subsequent activation of effector proteins BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).[2][9][10]

Experimental Protocols

The characterization of AMG 397's binding affinity and cellular activity involves a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments relevant to this analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive assay used to measure protein-protein interactions, making it ideal for quantifying the disruption of the MCL-1/BIM complex by an inhibitor like AMG 397.[11][12]

Objective: To determine the concentration at which AMG 397 inhibits 50% (IC50) of the MCL-1 and BIM interaction.

Principle: The assay uses two fluorophores: a long-lifetime donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or Dy647).[11][12] When an antibody-labeled donor (e.g., anti-His-Europium) binds to a tagged MCL-1 protein (e.g., His-MCL-1) and an acceptor-labeled BIM peptide are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[11] AMG 397 disrupts this interaction, decreasing the FRET signal.

General Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).[13] Reconstitute His-tagged MCL-1, biotinylated-BIM peptide, Europium-cryptate labeled anti-His antibody, and Streptavidin-XL665.

-

Compound Dispensing: In a 384-well assay plate, perform a serial dilution of AMG 397 to create a dose-response curve.[14]

-

Protein-Inhibitor Incubation: Add a fixed concentration of His-MCL-1 to the wells containing the inhibitor and incubate to allow for binding.

-

Peptide Addition: Add a fixed concentration of biotinylated-BIM peptide to the wells and incubate to allow for MCL-1/BIM interaction.

-

Detection Reagent Addition: Add the detection mix containing Europium-labeled anti-His antibody and Streptavidin-XL665. Incubate in the dark to allow for binding to the protein and peptide.

-

Signal Reading: Read the plate on a TR-FRET compatible microplate reader. Excite the donor (e.g., at 337 nm) and measure emission at two wavelengths: the donor's (e.g., 620 nm) and the acceptor's (e.g., 665 nm) after a time delay (e.g., 60 µs).[12][14]

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a drug engages with its target protein within the complex environment of a living cell.[15][16]

Objective: To confirm the binding of AMG 397 to MCL-1 in intact cells by observing a shift in the protein's thermal stability.

Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm). In CETSA, cells are treated with the drug and then heated.[15] At a specific temperature, the unbound target protein will denature and precipitate, while the drug-bound fraction remains soluble. The amount of soluble protein remaining is then quantified, typically by Western blot or other immunoassays.[16]

General Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., OPM2 multiple myeloma cells) to ~80-90% confluency.[2][15] Treat the cells with AMG 397 or a vehicle control (DMSO) and incubate.

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[15]

-

Cell Lysis: Lyse the cells to release the intracellular contents (e.g., via freeze-thaw cycles or lysis buffer).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins and cell debris.[16]

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MCL-1 using a method like quantitative Western blotting or an AlphaScreen assay.[17]

-

Data Analysis: Plot the percentage of soluble MCL-1 against the temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[15]

Kinome Scanning for Selectivity Profiling

To ensure a drug's effects are primarily due to its on-target activity, broad selectivity screening is essential. KINOMEscan is a competition binding assay technology used to quantitatively measure the interactions of a compound against a large panel of kinases. While MCL-1 is not a kinase, similar large-scale panels for other protein families, including BCL-2 members, are used to assess selectivity.

Objective: To determine the selectivity of AMG 397 by profiling its binding against a large panel of off-target proteins.

Principle: The test compound is incubated with a DNA-tagged protein target and an immobilized, active-site directed ligand. The amount of protein that binds to the immobilized ligand is measured via qPCR of the attached DNA tag. If the test compound binds to the protein, it prevents the protein from binding to the immobilized ligand, resulting in a reduced signal.

General Protocol:

-

Assay Preparation: A fixed concentration of the test compound (e.g., AMG 397) is prepared. The kinase panel, typically comprising hundreds of human kinases, is arrayed.

-

Binding Reaction: The compound is incubated with the individual kinases from the panel in the presence of an immobilized, broad-spectrum kinase inhibitor.

-

Washing: Unbound protein is washed away.

-

Quantification: The amount of kinase bound to the solid support is measured using qPCR.

-

Data Analysis: The results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound. A Kd can also be determined by running the assay with a range of compound concentrations. This provides a comprehensive map of the compound's off-target interactions.

Clinical Context

AMG 397 was the first orally administered MCL-1 inhibitor to enter clinical development.[2] A Phase 1 clinical trial (NCT03465540) was initiated to evaluate its safety, tolerability, and efficacy in patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia.[5][9][18] However, this trial was placed on clinical hold by the U.S. FDA due to a "safety signal for cardiac toxicity".[6][7][19] This adverse event has been a challenge for several MCL-1 inhibitors, highlighting a potential on-target toxicity in cardiomyocytes and the difficulty in achieving a sufficient therapeutic window for this class of drugs.[20][21][22]

Conclusion

AMG 397 is a preclinical compound characterized by its exceptional, picomolar binding affinity for MCL-1 and a highly selective profile against other BCL-2 family proteins. Its mechanism of action, involving the direct inhibition of MCL-1's anti-apoptotic function, has been well-established through a variety of in vitro assays. The methodologies described, including TR-FRET and CETSA, are crucial for quantifying target engagement and cellular potency. Despite its promising preclinical profile, the clinical development of AMG 397 was halted due to cardiac toxicity, a significant hurdle for the broader class of MCL-1 inhibitors. This underscores the critical importance of comprehensive selectivity and safety profiling in the development of targeted cancer therapeutics.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]

- 10. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dcreport.org [dcreport.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. fiercebiotech.com [fiercebiotech.com]

- 20. captortherapeutics.com [captortherapeutics.com]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. probiologists.com [probiologists.com]

Murizatoclax (APG-2575): A Technical Guide to the Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murizatoclax, also known as Lisaftoclax or APG-2575, is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a BH3 mimetic, this compound selectively binds to the BCL-2 protein with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby initiating the intrinsic pathway of apoptosis.[1][3] This targeted mechanism of action has positioned this compound as a promising therapeutic agent in the treatment of various hematologic malignancies that overexpress BCL-2, a key factor in cancer cell survival and resistance to conventional therapies. This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the core signaling and experimental workflows.

Core Mechanism: The Intrinsic Apoptosis Pathway

The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1), pro-apoptotic effector proteins (BAX and BAK), and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD). In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 leads to the sequestration of pro-apoptotic BH3-only proteins, preventing the activation of BAX and BAK. This inhibition of the apoptotic machinery is a hallmark of many cancers and a primary mechanism of therapeutic resistance.

This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the BCL-2 protein.[1][2] By occupying this groove, this compound displaces pro-apoptotic BH3-only proteins, particularly BIM.[1][3] The liberated BIM is then free to activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical, point-of-no-return event in apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, primarily caspase-3. Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis and cell death.

Quantitative Data

The efficacy of this compound has been quantified through various preclinical studies, primarily focusing on its binding affinity (Ki) to BCL-2 family proteins and its half-maximal inhibitory concentration (IC50) in different cancer cell lines.

| Parameter | Target Protein | Value | Reference |

| Binding Affinity (Ki) | BCL-2 | < 0.1 nM | [1][3] |

| Binding Affinity (Ki) | BCL-xL | 0.1 nM | |

| Binding Affinity (Ki) | BCL-W | No binding | |

| Binding Affinity (Ki) | MCL-1 | No binding |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 5.5 | |

| Molm13 | Acute Myeloid Leukemia | 6.4 | |

| Primary Human Multiple Myeloma Cells (Median) | Multiple Myeloma | 1330 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

-

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96- or 384-well)

-

Multichannel pipette or automated pipetting station

-

Plate shaker

-

Luminometer

-

-

Protocol:

-

Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µL per well for 96-well plates or 25 µL for 384-well plates).

-

Prepare control wells containing medium without cells to obtain a background luminescence value.

-

Add the desired concentrations of this compound to the experimental wells and incubate according to the specific experimental design (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI) staining solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells (e.g., 1 x 10⁶ cells) and treat with this compound for the desired time. Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis for Cleaved PARP and Caspase-3

This technique is used to detect the cleavage of key apoptotic proteins, confirming the activation of the caspase cascade.

-

Materials:

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP and caspase-3 indicates apoptosis induction.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induced apoptosis signaling pathway.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for BCL-2 inhibitors.

References

Preclinical Profile of Murizatoclax (Maritoclax) in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Murizatoclax (also known as Maritoclax), a novel small molecule inhibitor of the anti-apoptotic protein Mcl-1. The data presented herein summarizes its mechanism of action, efficacy in various hematological malignancy models, and key experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound selectively induces the proteasomal degradation of Mcl-1, an anti-apoptotic B-cell lymphoma 2 (BCL-2) family protein, without affecting its transcription.[1][2][3] Overexpression of Mcl-1 is a known resistance mechanism to other BCL-2 inhibitors, such as ABT-737, making this compound a promising therapeutic agent for hematological malignancies dependent on Mcl-1 for survival.[1][2][4] By promoting Mcl-1 degradation, this compound unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway.

In Vitro Efficacy in Hematological Malignancies

This compound has demonstrated potent cytotoxic activity against various acute myeloid leukemia (AML) cell lines and primary patient samples, particularly those with elevated Mcl-1 levels.[1][2][3]

| Cell Line | Cancer Type | Key Findings | Reference |

| U937 | Acute Myeloid Leukemia | Significant cell death induction. | [1][4] |

| Primary AML cells | Acute Myeloid Leukemia | Effective killing of patient-derived cells with high Mcl-1. | [1][2] |

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in mouse xenograft models has demonstrated the anti-tumor activity and tolerability of this compound.

| Animal Model | Cell Line Xenograft | Treatment Regimen | Key Outcomes | Reference |

| Athymic nude mice | U937 | 20 mg/kg/day, intraperitoneally | Significant tumor shrinkage, 36% tumor remission rate. | [1][2][3][4] |

Synergy with Other BCL-2 Family Inhibitors

A key finding from preclinical studies is the synergistic effect of this compound with BCL-2 inhibitors like ABT-737. This combination effectively overcomes Mcl-1-mediated resistance to ABT-737.[1][2]

Overcoming Stroma-Mediated Drug Resistance

The bone marrow microenvironment can confer drug resistance to cancer cells. Studies have shown that this compound is more effective than conventional chemotherapy, such as daunorubicin, at inducing leukemia cell death when co-cultured with bone marrow stromal cells (HS-5).[1][3][4] This suggests that this compound can overcome stroma-mediated drug resistance, a significant advantage in treating hematological malignancies.[4]

Safety Profile

Preclinical studies indicate a favorable safety profile for this compound. It has been shown to be less toxic than daunorubicin to bone marrow stromal cells, primary mouse bone marrow cells, and hematopoietic progenitor cells.[1][3][4] In vivo studies in athymic nude mice did not show apparent toxicity to healthy tissues or circulating blood cells at efficacious doses.[1][2][3][4]

Detailed Experimental Protocols

Cell Viability and Apoptosis Assays

-

Cell Culture: AML cell lines (e.g., U937) and primary AML cells were cultured in appropriate media. For co-culture experiments, leukemia cells were cultured with a layer of HS-5 bone marrow stromal cells.

-

Drug Treatment: Cells were treated with varying concentrations of this compound, daunorubicin, or ABT-737 for specified durations.

-

Viability Assessment: Cell viability was typically measured using assays such as MTT or by trypan blue exclusion.

-

Apoptosis Detection: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

Western Blotting for Mcl-1 Levels

-

Cell Lysis: Treated and untreated cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for Mcl-1 and a loading control (e.g., β-actin).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation: U937 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (20 mg/kg/day) or vehicle was administered intraperitoneally.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

-

Endpoint: At the end of the study, tumors were excised and weighed. Blood and other tissues were collected for toxicity analysis.

Conclusion

The preclinical data for this compound (Maritoclax) strongly support its potential as a therapeutic agent for hematological malignancies, particularly AML with high Mcl-1 expression. Its unique mechanism of inducing Mcl-1 degradation, synergistic activity with other BCL-2 inhibitors, ability to overcome stroma-mediated resistance, and favorable safety profile warrant further clinical investigation. The experimental protocols outlined provide a foundation for continued research and development of this promising anti-cancer compound.

References

- 1. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Murizatoclax (AMG 397): A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional chemotherapies and other targeted agents.[3][4] this compound was developed as a next-generation MCL-1 inhibitor, building upon the experience of its intravenous predecessor, AMG 176, with the goal of providing a more convenient oral dosing option for patients with hematologic malignancies.[5][6] This technical guide provides an in-depth summary of the discovery and preclinical development of this compound, including its mechanism of action, key preclinical data, and the experimental approaches used in its evaluation.

Discovery and Optimization

The development of this compound stemmed from a structure-guided drug design approach aimed at improving the potency and pharmacokinetic properties of the clinical-stage intravenous MCL-1 inhibitor, AMG 176.[5][6] Researchers at Amgen identified that AMG 176 could bind to MCL-1 in two different conformations. By favoring the more active conformation through ligand-based design, they developed the advanced lead compound AM-3106, which demonstrated significantly improved cell-based potency.[5][6] Further refinement of the potency and pharmacokinetic profile of AM-3106 led to the discovery of this compound (AMG 397).[5][6]

Mechanism of Action

This compound selectively binds with high affinity to the BH3-binding groove of the MCL-1 protein.[1][5] This binding competitively disrupts the interaction between MCL-1 and pro-apoptotic BCL-2 family members, such as BIM.[1][5] By freeing these pro-apoptotic proteins, this compound initiates the intrinsic apoptotic pathway, leading to the activation of effector caspases and subsequent cancer cell death.[5][6]

Caption: Mechanism of action of this compound (AMG 397).

Preclinical Efficacy

The preclinical activity of this compound was evaluated in a range of in vitro and in vivo models of hematologic malignancies.

In Vitro Activity

This compound demonstrated potent and selective inhibition of MCL-1 with picomolar affinity.[5][6] In cellular assays, it effectively disrupted the MCL-1:BIM interaction and induced apoptosis in MCL-1-dependent cancer cell lines.[1][5]

Table 1: In Vitro Potency of this compound and Precursor Compounds

| Compound | Target | Binding Affinity (Ki) | OPM2 Cell Viability (IC50) |

| AMG 176 | MCL-1 | - | - |

| AM-3106 | MCL-1 | 100 pM[5] | 19 nM[5] |

| This compound (AMG 397) | MCL-1 | 15 pM[5][6] | 50 nM[5][6] |

In Vivo Efficacy

Oral administration of this compound led to significant anti-tumor activity in various xenograft and orthotopic models of hematologic cancers.[5][6]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Dosing Schedule | Result |

| OPM2 Multiple Myeloma Xenograft | 25 or 50 mg/kg, once or twice weekly | Significant tumor regressions; 9 out of 10 mice tumor-free in the 50 mg/kg groups at the end of the study.[5][6] |

| MOLM-13 AML Orthotopic Model | 10 mg/kg, twice weekly | 47% tumor growth inhibition (TGI).[5][6] |

| MOLM-13 AML Orthotopic Model | 30 mg/kg, twice weekly | 99% TGI.[5][6] |

| MOLM-13 AML Orthotopic Model | 60 mg/kg, twice weekly | 75% tumor regression.[5][6] |

Combination Studies

Preclinical studies also explored the synergistic potential of this compound with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax.[5][6]

Table 3: Efficacy of this compound in Combination Therapy

| Cancer Model | Treatment | Result |

| MOLM-13 AML Orthotopic Model | This compound (10 mg/kg, twice weekly) + Venetoclax (50 mg/kg, daily) | 45% tumor regression.[5][6] |

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, the following outlines the general methodologies employed in the preclinical evaluation of this compound based on published abstracts.

Caption: General workflow for preclinical evaluation.

Binding Affinity Assays

The binding affinity of this compound to MCL-1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the dissociation constant (Ki).

Cellular Potency Assays

The half-maximal inhibitory concentration (IC50) in cancer cell lines was determined using cell viability assays. The OPM2 multiple myeloma cell line, known to be dependent on MCL-1 for survival, was a key model.[5][6] These assays typically involve treating cells with a range of drug concentrations for a specified period (e.g., 24 hours) and then measuring cell viability using a reagent like CellTiter-Glo®.

In Vivo Xenograft and Orthotopic Models

-

Xenograft Models: Human cancer cell lines (e.g., OPM2) were implanted subcutaneously into immunocompromised mice.[5][6] Once tumors were established, mice were treated with this compound or vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition or regression.

-

Orthotopic Models: Human cancer cells (e.g., MOLM-13) were implanted into the relevant anatomical site (e.g., bone marrow for AML) to better mimic human disease.[5][6] Disease progression and response to treatment were monitored using methods like bioluminescence imaging.

Pharmacodynamic Marker Analysis

To confirm the mechanism of action in vivo, tumors from treated animals were analyzed for biomarkers of apoptosis.[5][6] This likely involved techniques such as Western blotting or immunohistochemistry to detect increases in cleaved Caspase-3 and cleaved PARP, as well as the activation of BAK.[5][6]

Clinical Development and Challenges

This compound (AMG 397) entered Phase I clinical trials for patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia.[7] However, in 2019, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase I study of this compound due to a reported safety signal of cardiac toxicity.[7] This also led to a voluntary hold on the recruitment of new patients for the clinical trial of its predecessor, AMG 176.[7]

Conclusion

This compound (AMG 397) represents a significant advancement in the development of oral MCL-1 inhibitors. Its discovery through a structure-guided design led to a compound with picomolar affinity for its target and potent anti-tumor activity in preclinical models of hematologic malignancies, both as a single agent and in combination with other targeted therapies. While its clinical development has been challenged by safety concerns, the preclinical data for this compound underscores the therapeutic potential of targeting MCL-1 in cancer. The insights gained from the development of this compound will undoubtedly inform future efforts to create safer and more effective inhibitors of this critical anti-apoptotic protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. firstwordpharma.com [firstwordpharma.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MCL-1 Inhibition in Cancer Therapy

Executive Summary

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many cancers and a major contributor to resistance against conventional and targeted therapies. Consequently, MCL-1 has emerged as a high-priority target for novel cancer therapeutics. This technical guide provides a comprehensive overview of the role of MCL-1 in cancer, the mechanism of action of MCL-1 inhibitors, their clinical development, and the experimental protocols used to evaluate their efficacy. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction to MCL-1 and its Role in Cancer

MCL-1 is an essential regulator of the intrinsic or mitochondrial pathway of apoptosis.[1][2][3] It prevents programmed cell death by sequestering pro-apoptotic proteins, particularly the effector proteins BAX and BAK, and the BH3-only proteins BIM, PUMA, and NOXA.[4][5][6] Unlike other anti-apoptotic BCL-2 family members, MCL-1 has a very short half-life and its expression is tightly regulated at the transcriptional, translational, and post-translational levels, allowing it to act as a rapid sensor of cellular stress.[5][7][8]

In many malignancies, including hematologic cancers like multiple myeloma and acute myeloid leukemia (AML), as well as solid tumors such as breast and lung cancer, the MCL1 gene is frequently amplified, or the protein is overexpressed.[1][4][9][10] This aberrant expression provides a significant survival advantage to cancer cells and is a common mechanism of resistance to a wide range of anti-cancer therapies, including conventional chemotherapy and other targeted agents like the BCL-2 inhibitor venetoclax.[6][11][12][13] The critical dependence of many tumors on MCL-1 for survival, a phenomenon known as "MCL-1 addiction," makes it a compelling therapeutic target.

The Intrinsic Apoptosis Pathway and MCL-1's Mechanism of Action

The intrinsic apoptosis pathway is controlled by a delicate balance between pro- and anti-apoptotic proteins of the BCL-2 family.[1][14] In healthy cells, anti-apoptotic proteins like MCL-1 and BCL-2 bind to and inhibit the pro-apoptotic effector proteins BAX and BAK.[2] Upon receiving apoptotic stimuli, BH3-only proteins are activated and neutralize the anti-apoptotic proteins, leading to the release and activation of BAX and BAK.[14][15] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which ultimately triggers caspase activation and cell death.[5][16]

MCL-1 inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[15][16][17] They bind with high affinity to a hydrophobic groove on the MCL-1 protein, competitively displacing the pro-apoptotic proteins that MCL-1 sequesters.[4][18] This frees BAX and BAK to initiate the apoptotic cascade, leading to selective killing of MCL-1-dependent cancer cells.[4][16]

Caption: The MCL-1 signaling pathway in apoptosis.

Therapeutic Strategies Involving MCL-1 Inhibition

Monotherapy

In cancers that are highly dependent on MCL-1 for survival, MCL-1 inhibitors have shown promise as single-agent therapies in preclinical models.[19] Several selective MCL-1 inhibitors have advanced to clinical trials, demonstrating the potential for monotherapy in specific patient populations.[2][12]

Combination Therapy

A key strategy for the use of MCL-1 inhibitors is in combination with other anti-cancer agents to overcome or prevent drug resistance.[4]

-

With BCL-2 Inhibitors (e.g., Venetoclax): Resistance to the BCL-2 inhibitor venetoclax is often mediated by the upregulation of MCL-1.[6] Co-treatment with an MCL-1 inhibitor can restore sensitivity to venetoclax in resistant cells.[20][21] This combination has shown synergistic effects in preclinical models of various hematologic malignancies.[20][21]

-

With Chemotherapy and other Targeted Agents: MCL-1 is also implicated in resistance to conventional chemotherapies and other targeted drugs.[6][13] Combining MCL-1 inhibitors with these agents can enhance their efficacy and overcome acquired resistance.[2][12]

Clinical Development of MCL-1 Inhibitors

Several small-molecule MCL-1 inhibitors have entered clinical trials for both hematologic malignancies and solid tumors.[2][12][22]

| Compound | Developer(s) | Phase of Development | Indications | Notable Findings/Challenges |

| S63845 / S64315 (MIK665) | Servier / Novartis | Phase 1/2 | Hematologic Malignancies (AML, MM) | First-in-class MCL-1 inhibitor to show clinical activity.[19] Being tested in combination with other agents.[19] |

| AMG-176 | Amgen | Phase 1 (Terminated) | Hematologic Malignancies (MM, AML) | Showed preclinical promise but clinical development was halted due to cardiac toxicity.[9] |

| AMG-397 | Amgen | Phase 1 (Terminated) | Hematologic Malignancies | Similar to AMG-176, development was discontinued due to safety concerns.[23] |

| AZD5991 | AstraZeneca | Phase 1/2 (Terminated) | Hematologic Malignancies | Demonstrated preclinical efficacy but clinical trials were terminated, with cardiac adverse events being a concern.[9][21][24] |

| ABBV-467 | AbbVie | Phase 1 (Terminated) | Multiple Myeloma, AML | Efficacious in preclinical models but associated with increases in cardiac troponin levels in patients.[25] |

| PRT1419 | Prelude Therapeutics | Phase 1 | Hematologic Malignancies, Solid Tumors | Currently in early-phase clinical trials. |

Note: The clinical trial landscape is dynamic, and the status of these compounds may have changed.

A significant challenge in the development of MCL-1 inhibitors has been on-target cardiac toxicity.[9][11] MCL-1 is essential for the survival of cardiomyocytes, and its inhibition can lead to cardiac adverse events.[7] This has led to the termination of several clinical trials and highlights the need for a therapeutic window where cancer cells are more sensitive to MCL-1 inhibition than healthy heart cells.

Mechanisms of Resistance to MCL-1 Inhibition

As with any targeted therapy, cancer cells can develop resistance to MCL-1 inhibitors through various mechanisms:

-

Upregulation of other Anti-Apoptotic Proteins: A common escape mechanism is the upregulation of other BCL-2 family members, such as BCL-2 or BCL-xL, which can compensate for the loss of MCL-1 function.[20]

-

Alterations in MCL-1 Regulation: Changes in the proteins that regulate MCL-1 stability, such as the deubiquitinase USP9X or the E3 ligase MULE, could potentially lead to resistance.[7][8][26]

-

Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/AKT or MAPK/ERK can promote cell survival and counteract the pro-apoptotic effects of MCL-1 inhibition.[8][10]

Key Experimental Protocols for Evaluating MCL-1 Inhibition

A variety of experimental techniques are employed to study the efficacy and mechanism of action of MCL-1 inhibitors.

Target Engagement and Binding Affinity

-

Fluorescence Polarization (FP)-Based Competitive Binding Assays:

-

Principle: This assay measures the ability of an inhibitor to displace a fluorescently labeled BH3 peptide from the binding groove of the MCL-1 protein. The change in polarization of the fluorescent signal is proportional to the amount of displaced peptide.

-

Methodology: Recombinant MCL-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the BIM protein). The MCL-1 inhibitor is then titrated into the mixture. The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is determined. Ki values can then be calculated to represent the binding affinity.[27]

-

Data Output: IC50 and Ki values, providing a quantitative measure of binding affinity and selectivity when tested against other BCL-2 family proteins.[27]

-

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR measures the real-time binding kinetics of an inhibitor to its target protein, which is immobilized on a sensor chip.

-

Methodology: Recombinant MCL-1 protein is immobilized on a sensor chip. The inhibitor is flowed over the chip at various concentrations, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured.

-

Data Output: Association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Cellular Activity and Apoptosis Induction

-

Cell Viability Assays (e.g., CTG, MTT):

-

Principle: These assays measure the metabolic activity of cells as an indicator of cell viability.

-

Methodology: Cancer cell lines are treated with a range of concentrations of the MCL-1 inhibitor for a defined period (e.g., 24, 48, 72 hours). A reagent is then added that is converted into a detectable signal (luminescence, color) by metabolically active cells.

-

Data Output: EC50 values, the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

-

Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase-Glo, PARP Cleavage):

-

Principle: These assays detect specific hallmarks of apoptosis.

-

Methodology:

-

Annexin V/PI: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which enters cells with compromised membranes (late apoptosis/necrosis). Stained cells are analyzed by flow cytometry.

-

Caspase-Glo: This is a luminogenic assay that measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

PARP Cleavage: The cleavage of PARP by activated caspases is a classic marker of apoptosis. This is typically detected by Western blotting using an antibody that specifically recognizes the cleaved form of PARP.[26]

-

-

Data Output: Quantification of apoptotic cells, caspase activity, or levels of cleaved PARP.

-

Caption: A typical experimental workflow for evaluating an MCL-1 inhibitor.

Mechanism of Action in Cells

-

Co-Immunoprecipitation (Co-IP):

-

Principle: This technique is used to determine if two proteins interact in a cellular context.

-

Methodology: Cells are treated with the MCL-1 inhibitor. The cells are then lysed, and an antibody against MCL-1 is used to pull down MCL-1 and any proteins bound to it. The immunoprecipitated complex is then analyzed by Western blotting to see if pro-apoptotic proteins like BIM or BAK are released from MCL-1 following inhibitor treatment.[28]

-

Data Output: Qualitative or semi-quantitative assessment of protein-protein interactions.

-

-

Dynamic BH3 Profiling:

-

Principle: This assay measures the "priming" of mitochondria for apoptosis by assessing their sensitivity to a panel of BH3 peptides.

-

Methodology: Cells are treated with the MCL-1 inhibitor. The cells are then permeabilized, and mitochondria are exposed to different BH3 peptides that selectively antagonize specific anti-apoptotic proteins. Mitochondrial outer membrane permeabilization is then measured.[29]

-

Data Output: A profile of the cell's dependence on different anti-apoptotic proteins and how this changes upon treatment with an MCL-1 inhibitor.

-

Quantitative Data on MCL-1 Inhibitors

The following table summarizes key quantitative data for selected MCL-1 inhibitors from preclinical studies. It is important to note that assay conditions can vary between studies, affecting the absolute values.

| Inhibitor | Target | Binding Affinity (Ki or IC50) | Cellular Potency (EC50) | Cell Line(s) | Reference |

| A-1210477 | MCL-1 | Ki < 1 nM | ~35-80 nM | H929 (Multiple Myeloma) | [12] |

| S63845 | MCL-1 | Ki < 0.2 nM | ~10-100 nM | Various Hematologic Cancer Lines | [12] |

| AZD5991 | MCL-1 | Ki < 1 nM | ~10-50 nM | AML and MM cell lines | [21] |

| UMI-77 | MCL-1 | IC50 = 0.49 µM (FP) | ~1-5 µM | BxPC-3 (Pancreatic Cancer) | [27] |

| MIM1 | MCL-1 | IC50 = 4.78 µM (FP) | >10 µM | Leukemia cells | [30] |

Future Perspectives and Conclusion

The development of MCL-1 inhibitors represents a significant advancement in targeted cancer therapy. Despite the challenges, particularly cardiac toxicity, the therapeutic potential of these agents remains high. Future research will likely focus on:

-

Developing inhibitors with improved therapeutic windows: This may involve designing molecules with different pharmacokinetic and pharmacodynamic properties or exploring novel delivery systems.

-

Identifying predictive biomarkers: To select patients most likely to respond to MCL-1 inhibition, robust biomarkers are needed.[23] While MCL-1 expression level itself is not a perfect predictor, other approaches like dynamic BH3 profiling may be more informative.[23][29]

-

Optimizing combination strategies: Further investigation into the most effective combination therapies for different cancer types will be crucial to maximizing the clinical benefit of MCL-1 inhibitors.

References

- 1. Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy | Annual Reviews [annualreviews.org]

- 2. dovepress.com [dovepress.com]

- 3. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 10. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. oatext.com [oatext.com]

- 16. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]

- 20. ashpublications.org [ashpublications.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Advances in Clinical Research on Mcl-1 Inhibitors [synapse.patsnap.com]

- 23. probiologists.com [probiologists.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. biorxiv.org [biorxiv.org]

- 29. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake of Murizatoclax: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public information and specific experimental studies on the cellular uptake mechanism of Murizatoclax (also known as AMG-176) remain limited. This guide, therefore, synthesizes general principles of small molecule drug uptake and contextualizes them for the investigation of this compound, a potent and selective Mcl-1 inhibitor. The experimental protocols and data presented are illustrative and based on methodologies commonly employed in the study of drug cellular transport.

Introduction to this compound

This compound is a small molecule inhibitor that targets the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a common survival mechanism in various cancer cells, making it a compelling target for therapeutic intervention. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak, thereby activating the intrinsic apoptosis pathway. While its intracellular mechanism of action is well-understood, the precise process by which this compound traverses the cell membrane to engage its target is a critical area of ongoing investigation.

Understanding the cellular uptake of this compound is paramount for optimizing its therapeutic efficacy, predicting potential resistance mechanisms, and informing the design of future drug delivery strategies.

Postulated Cellular Uptake Mechanisms for Small Molecule Inhibitors

The cellular entry of small molecule inhibitors like this compound can be broadly categorized into several pathways. The specific route is often dictated by the physicochemical properties of the molecule, including its size, charge, lipophilicity, and the landscape of transporters on the cell surface.

Table 1: Potential Cellular Uptake Mechanisms for this compound

| Uptake Mechanism | Description | Key Cellular Machinery | Experimental Readout |

| Passive Diffusion | Movement across the cell membrane down a concentration gradient. Favored by small, lipophilic molecules. | Lipid bilayer | Measurement of intracellular drug concentration over time. |

| Facilitated Diffusion | Carrier-mediated transport across the membrane down a concentration gradient. Does not require energy. | Membrane transporter proteins (e.g., SLC transporters) | Saturation kinetics, competitive inhibition with known substrates. |

| Active Transport | Carrier-mediated transport against a concentration gradient, requiring energy (ATP). | ATP-binding cassette (ABC) transporters | ATP depletion studies, sensitivity to specific transporter inhibitors. |

| Endocytosis | Engulfment of the drug by the cell membrane to form a vesicle. | Clathrin, caveolin, dynamin | Inhibition by endocytosis inhibitors (e.g., chlorpromazine, genistein). |

A logical workflow for investigating these potential mechanisms is outlined below.

Caption: A logical workflow for investigating the cellular uptake mechanism of this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments designed to elucidate the cellular uptake mechanism of this compound.

Time- and Concentration-Dependent Uptake Assay

Objective: To quantify the rate and extent of this compound accumulation in cancer cells.

Methodology:

-

Cell Culture: Plate a relevant cancer cell line (e.g., OPM-2 multiple myeloma cells) in 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

-

Drug Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).

-

Incubation: Incubate the cells for different time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Cell Lysis: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Analyze the cell lysates for this compound concentration using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Normalization: Normalize the intracellular drug concentration to the total protein content of each sample, determined by a BCA assay.

Energy Dependence Assay

Objective: To determine if the cellular uptake of this compound is an active, energy-requiring process.

Methodology:

-

Cell Preparation: Culture cells as described in Protocol 3.1.

-

ATP Depletion: Pre-incubate the cells for 30 minutes in a glucose-free medium containing an inhibitor of oxidative phosphorylation (e.g., 50 mM 2-deoxy-D-glucose and 10 µM oligomycin).

-

Drug Incubation: Following pre-incubation, add this compound at a fixed concentration (e.g., 100 nM) to the ATP-depleted cells and a control group of cells in complete medium. Incubate for a predetermined time (e.g., 30 minutes).

-

Quantification and Analysis: Harvest the cells, lyse, and quantify the intracellular this compound concentration using LC-MS/MS as described above. Compare the drug accumulation in ATP-depleted cells to that in control cells. A significant reduction in uptake in the treated group would indicate an energy-dependent process.

Endocytosis Inhibition Assay

Objective: To investigate the role of endocytic pathways in this compound uptake.

Methodology:

-

Cell Preparation: Culture cells as described in Protocol 3.1.

-

Inhibitor Pre-treatment: Pre-incubate the cells for 1 hour with known inhibitors of endocytosis, such as chlorpromazine (clathrin-mediated endocytosis inhibitor, 10 µg/mL) or genistein (caveolae-mediated endocytosis inhibitor, 200 µM).

-

Co-incubation: Add this compound (e.g., 100 nM) to the inhibitor-containing medium and incubate for a defined period (e.g., 1 hour).

-

Analysis: Quantify the intracellular this compound concentration as previously described and compare it to a control group treated with this compound alone. A significant decrease in uptake in the presence of an inhibitor suggests the involvement of that specific endocytic pathway.

Illustrative Signaling and Transport Pathways

The following diagrams illustrate potential pathways for this compound cellular entry.

Caption: Hypothetical passive diffusion of this compound across the cell membrane.

Caption: Model of carrier-mediated active transport of this compound into the cell.

Conclusion and Future Directions

While the precise cellular uptake mechanism of this compound has not been extensively detailed in publicly available literature, the experimental framework provided in this guide offers a robust starting point for its investigation. A thorough understanding of how this promising Mcl-1 inhibitor enters cancer cells will be instrumental in its continued clinical development and in devising strategies to overcome potential mechanisms of drug resistance. Future studies employing techniques such as siRNA or CRISPR-Cas9 to screen for specific transporters, coupled with advanced imaging of fluorescently tagged this compound, will be crucial in definitively elucidating its path into the cell.

Murizatoclax: A Potential Therapeutic Avenue for Solid Tumors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to therapy in a variety of malignancies, including solid tumors. While the preponderance of preclinical and clinical investigation of this compound has centered on hematological cancers, emerging evidence suggests its potential as a therapeutic agent in solid tumors. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential application in solid tumor oncology.

Introduction: Targeting Apoptosis in Cancer Therapy

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic (e.g., BAX, BAK, BIM) members. In many cancers, the overexpression of pro-survival proteins sequesters pro-apoptotic partners, preventing the initiation of cell death.

MCL-1 is a critical pro-survival BCL-2 family member frequently amplified or overexpressed in a range of solid tumors, where its high expression often correlates with poor prognosis and resistance to conventional therapies. This makes MCL-1 an attractive target for therapeutic intervention. This compound is a second-generation MCL-1 inhibitor designed for high potency and selectivity, aiming to restore the apoptotic potential of cancer cells.

Mechanism of Action of this compound

This compound selectively binds to the BH3-binding groove of the MCL-1 protein with high affinity. This competitive binding displaces pro-apoptotic proteins, such as BIM, that are sequestered by MCL-1. The release of these pro-apoptotic effectors leads to the activation of BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in the execution of apoptosis.

Unraveling Resistance: A Technical Guide to the Early-Stage Research on Murizatoclax Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murizatoclax (also known as AMG-176) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic apoptotic pathway. Its overexpression is a common feature in various hematological malignancies and solid tumors, contributing to tumor cell survival and resistance to conventional chemotherapies and other targeted agents. This compound represents a promising therapeutic strategy by directly targeting Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells. However, as with many targeted therapies, the emergence of intrinsic and acquired resistance poses a significant clinical challenge. This technical guide provides an in-depth overview of the early-stage research into the mechanisms of resistance to this compound, with a focus on the underlying molecular pathways, experimental methodologies to investigate this resistance, and quantitative data from preclinical studies.

Core Resistance Mechanisms to this compound

Early research has identified several key mechanisms that can contribute to both intrinsic and acquired resistance to this compound and other Mcl-1 inhibitors. These mechanisms primarily involve the intricate interplay between members of the Bcl-2 protein family and the activation of compensatory survival signaling pathways.

Upregulation of Alternative Anti-Apoptotic Proteins

The Bcl-2 family of proteins maintains a delicate balance between pro-survival and pro-apoptotic signals. When Mcl-1 is inhibited by this compound, cancer cells can adapt by upregulating other anti-apoptotic proteins, such as Bcl-xL and Bcl-2, to sequester pro-apoptotic effector proteins like BIM, thereby preventing apoptosis.[1][2][3] This "swapping" of dependencies is a common escape mechanism.

-

Bcl-xL Upregulation: Increased expression of Bcl-xL is a frequently observed mechanism of resistance to Mcl-1 inhibitors.[1][2] Bcl-xL can effectively compensate for the loss of Mcl-1 function by binding to and inactivating pro-apoptotic proteins.

-

Bcl-2 Upregulation: While less common as a primary resistance mechanism to Mcl-1 inhibition, increased Bcl-2 levels can also contribute to a resistant phenotype, particularly in concert with other resistance mechanisms.

Alterations in Pro-Apoptotic Proteins

The efficacy of BH3 mimetics like this compound is dependent on the presence and function of pro-apoptotic "effector" proteins, primarily BAX and BAK.

-

Decreased BAX Expression: Reduced levels of BAX have been identified as a potential mechanism of resistance to the combination of this compound and the Bcl-2 inhibitor venetoclax.[4][5][6] Without sufficient BAX, the apoptotic signal initiated by the release of pro-apoptotic BH3-only proteins cannot be effectively transduced into mitochondrial outer membrane permeabilization.

Paradoxical Stabilization of Mcl-1 Protein

Interestingly, treatment with Mcl-1 inhibitors, including this compound, can lead to the stabilization and accumulation of the Mcl-1 protein itself.[7] While the inhibitor occupies the BH3-binding groove and prevents Mcl-1 from sequestering pro-apoptotic proteins, the increased level of the Mcl-1 protein could potentially act as a "sink" for the drug, reducing its effective concentration at the mitochondria. This stabilization is thought to occur through the inhibition of Mcl-1 ubiquitination and degradation.

Activation of Pro-Survival Signaling Pathways

Upstream signaling pathways can influence the expression and activity of Bcl-2 family proteins, thereby contributing to this compound resistance.

-

Constitutive ERK Signaling: The Ras-Raf-MEK-ERK pathway is a key signaling cascade that promotes cell survival and proliferation. Constitutive activation of this pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like BIM, thus conferring resistance to Mcl-1 inhibitors.[8]

Data Presentation: Quantitative Insights into this compound Resistance

The following tables summarize key quantitative data from preclinical studies investigating this compound (AMG-176) activity and resistance.

Table 1: In Vitro Efficacy of this compound (AMG-176) in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | < 0.1 | [9] |

| MV-4-11 | Acute Myeloid Leukemia | < 0.1 | [9] |

| Kasumi-1 | Acute Myeloid Leukemia | 5.4 - 6.8 (Intermediate Resistance) | [9] |

| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 (Resistant) | [9] |

Table 2: Synergistic Activity of this compound (AMG-176) with Venetoclax in Primary Chronic Lymphocytic Leukemia (CLL) Cells

| Treatment Condition | Mean % Cell Death (± SEM) | P-value | Reference |

| Baseline (C1D1) | [10] | ||

| AMG-176 (100 nM) | 26% | 0.026 | [10] |

| AMG-176 (300 nM) | 42% | <0.0001 | [10] |

| Venetoclax (100 nM) | 61% | 0.0002 | [10] |

| Venetoclax (100 nM) + AMG-176 (100 nM) | 70% | <0.001 | [10] |

| Venetoclax (100 nM) + AMG-176 (300 nM) | 70% | <0.001 | [10] |

| Post-Ibrutinib + Venetoclax (C5D1) | [10] | ||

| Venetoclax (100 nM) | 19.7% ± 3.5% | [10] | |

| Venetoclax (100 nM) + AMG-176 (100 nM) | 36.8% ± 4.9% | ≤0.0002 | [10] |

| Venetoclax (100 nM) + AMG-176 (300 nM) | 42.5% ± 6.2% | <0.0002 | [10] |

Table 3: Protein Expression Changes Associated with Acquired Resistance to BH3 Mimetics

| Protein | Change in Resistant Cells | Functional Consequence | Reference |

| Mcl-1 | Increased | Sequesters pro-apoptotic proteins | [1] |

| Bcl-xL | Increased | Compensates for Mcl-1 inhibition | [1] |

| BAX | Decreased | Impairs apoptosis execution | [4] |

Experimental Protocols

Detailed methodologies are crucial for the robust investigation of this compound resistance. Below are protocols for key experiments cited in this guide.

Cell Viability Assays (MTT and alamarBlue)

Purpose: To determine the cytotoxic effect of this compound and to calculate the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

b) alamarBlue Assay Protocol [4][6]

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired drug exposure time (e.g., 24-72 hours).

-

alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence/Absorbance Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance at 570 nm and 600 nm.

-

Data Analysis: Calculate the percentage reduction of alamarBlue and determine cell viability relative to the control to derive the IC50.

Western Blotting for Bcl-2 Family Proteins

Purpose: To quantify the expression levels of key anti-apoptotic (Mcl-1, Bcl-xL, Bcl-2) and pro-apoptotic (BAX, BIM) proteins in sensitive and resistant cells.[11][12][13][14]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, Bcl-xL, Bcl-2, BAX, BIM, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

Purpose: To investigate the protein-protein interactions between Bcl-2 family members, for example, to determine if increased Bcl-xL in resistant cells sequesters more BIM.[10][15][16][17]

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or CHAPS) with protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-BIM) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-